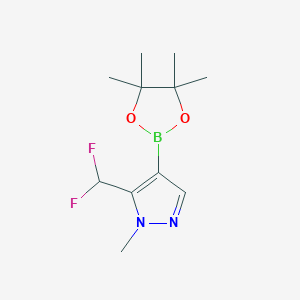

![molecular formula C14H9N3O3S2 B2995952 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476323-42-9](/img/structure/B2995952.png)

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

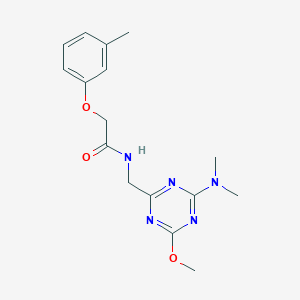

“N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy . A related compound, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, was characterized using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” can be determined using various analytical techniques. For instance, a related compound, 1-(4-Nitrothiophen-2-yl)ethanone, has a molecular weight of 171.18 and its structure was confirmed by spectroanalytical data .Scientific Research Applications

Interaction with Protozoan Parasites

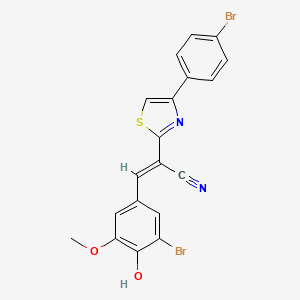

A study by Müller et al. (2007) identified a novel nitroreductase in Giardia lamblia that interacts with nitazoxanide (NTZ), a thiazolide, suggesting that the antigiardial activity of NTZ and related thiazolides could be mediated through inhibition of this enzyme. This underscores the potential of thiazolides, including compounds similar to "N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide," in treating protozoan infections (Müller et al., 2007).

Anti-Infective Properties

Research has demonstrated that thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum activities against a wide range of helminths, protozoa, enteric bacteria, and viruses. These compounds are effective against both intracellular and extracellular protozoan parasites, as well as proliferating mammalian cells, highlighting their potential as anti-infective drugs with multiple mechanisms of action (Hemphill et al., 2012).

Anticancer Activity

A series of N-(thiazol-2-yl)benzamide derivatives, including compounds structurally related to "N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide," were synthesized and evaluated for their anticancer activity. These studies found that some derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

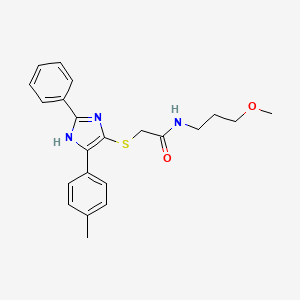

Supramolecular Gelators

A study focused on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior, demonstrating the role of methyl functionality and S⋯O interaction in their performance as supramolecular gelators. This research adds to the understanding of the structural factors influencing the gelation properties of N-(thiazol-2-yl)benzamide derivatives (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMHYRYWJHFDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |

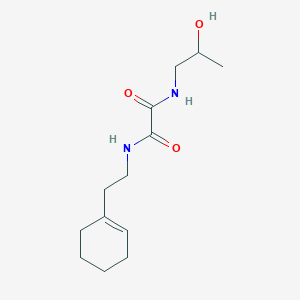

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)

![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)

![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)

![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2995878.png)

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)

![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)